磺吡酮

描述

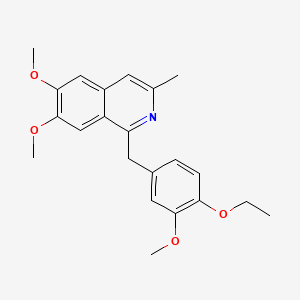

美沙吡林钠水合物,也称为二吡隆,是一种非阿片类镇痛和解热化合物。它因其有效的镇痛和退热特性而被广泛使用。 美沙吡林钠水合物属于吡唑啉类化合物,与其他非甾体抗炎药 (NSAID) 相比,其胃肠道耐受性良好 .

科学研究应用

美沙吡林钠水合物在科学研究中具有广泛的应用:

化学: 它被用作分析化学中的参考标准,用于开发和验证色谱方法.

生物学: 该化合物因其对细胞过程的影响及其在调节生物途径中的潜在用途而被研究。

5. 作用机理

美沙吡林钠水合物的作用机理涉及其快速水解生成活性代谢产物,特别是 N-甲基-4-氨基安替比林和 4-氨基安替比林。这些代谢产物通过阻断环氧合酶的活性来抑制前列腺素的合成。 此外,它们可能与大麻素受体和瞬时受体电位香草素 1 (TRPV1) 受体相互作用,从而发挥镇痛和解热作用 .

类似化合物:

氨基比林: 另一种具有镇痛和解热特性的吡唑啉衍生物。

苯基丁氮酮: 一种非甾体抗炎药,具有类似的用途,但安全性特征不同。

丙苯偶氮酮: 一种用于镇痛和解热作用的吡唑啉衍生物。

美沙吡林钠水合物的独特性: 美沙吡林钠水合物因其良好的胃肠道耐受性和能够提供有效的镇痛和解热作用而独树一帜,而不会产生其他 NSAID 通常伴随的严重胃肠道副作用 .

作用机制

Target of Action

Sulpyrine, also known as Metamizole, primarily targets the D2 and D3 dopamine receptors . These receptors play a crucial role in the central nervous system, influencing a variety of physiological functions such as mood, reward, and cognition.

Mode of Action

Sulpyrine acts as a selective antagonist of the D2 and D3 dopamine receptors In silico studies suggest that Sulpyrine may interact with the Asp-119 and Phe-417 amino acid residues of these receptors . It is estimated that for optimal treatment and minimal adverse effects, D2 receptors should be 65-80% occupied .

Biochemical Pathways

It is known that sulpyrine-induced expression of cytochrome p450 2b (cyp2b) family genes, which are involved in sulpyrine metabolism, occurs in the liver . The CYP2B enzymes are part of the larger cytochrome P450 enzyme system, which plays a critical role in the metabolism of drugs and other xenobiotics.

Pharmacokinetics

The bioavailability of Sulpyrine is reported to be between 25-40% , and it has an elimination half-life of 6-8 hours . These properties influence the drug’s bioavailability and therapeutic efficacy.

Result of Action

The molecular and cellular effects of Sulpyrine’s action are primarily related to its antagonistic effect on D2 and D3 dopamine receptors. This can lead to changes in dopamine-mediated physiological functions. Moreover, Sulpyrine has been shown to influence cytokine levels in dorsal root ganglia in a rat model of neuropathic pain , suggesting it may have anti-inflammatory effects.

生化分析

Biochemical Properties

Sulpyrine is known to interact with various enzymes, proteins, and other biomolecules. It is a selective D2 dopamine receptor antagonist . The interaction between Sulpyrine and these receptors plays a crucial role in its therapeutic effects .

Cellular Effects

Sulpyrine has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, Sulpyrine has been reported to have a greater effect on treating the negative symptoms of schizophrenia rather than positive symptoms at low doses .

Molecular Mechanism

The molecular mechanism of Sulpyrine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a selective D2 dopamine receptor antagonist, Sulpyrine binds to these receptors and inhibits their activity, thereby exerting its effects at the molecular level .

准备方法

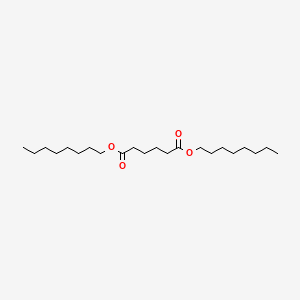

合成路线和反应条件: 美沙吡林钠水合物的合成过程分多个步骤。第一步涉及 4-甲基氨基安替比林与甲醛和亚硫酸氢钠反应形成美沙吡林的钠盐。 反应条件通常包括水性介质和受控温度,以确保形成所需产物 .

工业生产方法: 在工业环境中,美沙吡林钠水合物的生产涉及使用与实验室合成类似的反应条件进行大规模合成。 该过程针对高产率和纯度进行了优化,通常涉及结晶和纯化步骤,以获得最终的水合物形式产品 .

化学反应分析

反应类型: 美沙吡林钠水合物会经历各种化学反应,包括水解、氧化和取代反应。

常见试剂和条件:

水解: 在水溶液中,美沙吡林钠水合物水解生成甲基氨基苯偶氮酮.

氧化: 该化合物可以使用强氧化剂进行氧化,导致形成不同的代谢产物。

取代: 美沙吡林钠水合物可以在受控条件下与各种亲电试剂发生取代反应。

相似化合物的比较

Aminopyrine: Another pyrazolone derivative with analgesic and antipyretic properties.

Phenylbutazone: A non-steroidal anti-inflammatory drug with similar uses but different safety profiles.

Propyphenazone: A pyrazolone derivative used for its analgesic and antipyretic effects.

Uniqueness of Metamizole Sodium Hydrate: Metamizole sodium hydrate is unique due to its favorable gastrointestinal tolerability and its ability to provide potent analgesic and antipyretic effects without the severe gastrointestinal side effects commonly associated with other NSAIDs .

属性

CAS 编号 |

5907-38-0 |

|---|---|

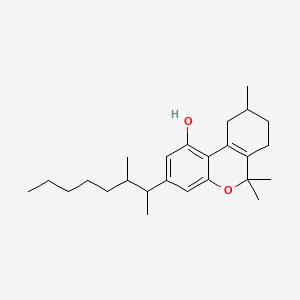

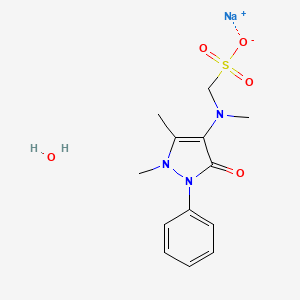

分子式 |

C13H19N3NaO5S |

分子量 |

352.36 g/mol |

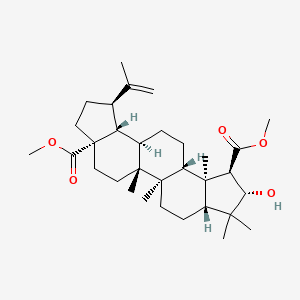

IUPAC 名称 |

sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate;hydrate |

InChI |

InChI=1S/C13H17N3O4S.Na.H2O/c1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;;/h4-8H,9H2,1-3H3,(H,18,19,20);;1H2 |

InChI 键 |

GUUSLSFSTZWCCJ-UHFFFAOYSA-N |

手性 SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].O.[Na+] |

SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].O.[Na+] |

规范 SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)O.O.[Na] |

外观 |

Solid powder |

| 5907-38-0 | |

Pictograms |

Health Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

>50.2 [ug/mL] (The mean of the results at pH 7.4) |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Algopyrin Analgin Biopyrin Dipyrone Dipyronium Metamizol Metamizole Metamizole Sodium Methamizole Methampyrone Narone Noramidopyrine Methanesulfonate Noramidopyrine Methanesulfonate Sodium Normelubrine Novalgetol Novalgin Novamidazophen Novaminsulfone Optalgin Pyralgin Sulpyrin Sulpyrine |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of sulpyrine in modulating inflammation?

A1: Sulpyrine demonstrates anti-inflammatory properties. In a rat model of carrageenin-induced footpad edema, a 50% methanol extract of Siamese Tinospora crispa, containing sulpyrine, significantly inhibited edema formation []. This suggests that sulpyrine, potentially in synergy with other components of the extract, interferes with inflammatory pathways.

Q2: How does sulpyrine contribute to renal function in ischemic conditions?

A2: Research indicates that sulpyrine plays a complex role in renal function during ischemia, with its effects depending on the severity and duration of the ischemic event.

Q3: What is the molecular formula and weight of sulpyrine?

A3: Sulpyrine has the molecular formula C13H16N3NaO4S and a molecular weight of 353.36 g/mol.

Q4: How does the stability of sulpyrine vary with environmental conditions?

A4: Sulpyrine's stability is influenced by factors like humidity and temperature. Studies highlight that dry syrup preparations containing sulpyrine exhibited increased degradation of active ingredients at higher humidity levels, likely due to increased moisture absorption and potential interactions between components []. Storing these preparations at relative humidity levels below their critical relative humidity (RHs) was recommended to mitigate these effects [, ].

Q5: What compatibility issues arise when combining sulpyrine with other drugs in pharmaceutical formulations?

A5: Compatibility studies using sensory testing and residual activity measurements revealed that acetaminophen granules mixed with sulpyrine showed significant changes in discoloration, particularly under elevated temperature and humidity conditions (30°C, 92% RH) []. These findings underscore the importance of considering potential interactions and stability issues when formulating sulpyrine in combination with other drugs.

Q6: Does sulpyrine exhibit any catalytic properties?

A6: While sulpyrine is not typically recognized for catalytic activities, some studies suggest a potential role in facilitating chemical reactions. For instance, in the presence of copper(II) ions, sulpyrine can enhance the oxidative degradation of other compounds by molecular oxygen [].

Q7: How do structural modifications of sulpyrine affect its pharmacological activity?

A7: Research suggests that the presence of an N-dimethyl or isopropyl group at the 4-position of the pyrazolone ring in sulpyrine is crucial for its excitatory effects on the spinal cord in cats []. Modifications at this position could potentially alter its analgesic properties. Further research is needed to fully elucidate the SAR of sulpyrine.

Q8: What is known about the absorption and distribution of sulpyrine in the body?

A8: The absorption of sulpyrine can be influenced by the formulation in which it is administered. Studies in rabbits demonstrated that the serum concentration of sulpyrine was higher when given as an aqueous solution compared to syrup or tablet forms []. This difference highlights the impact of formulation on the drug's bioavailability.

Q9: What analytical methods are commonly used for the quantification of sulpyrine?

A9: Various analytical techniques have been employed for quantifying sulpyrine in different matrices. These include:

Q10: How can the uniformity of sulpyrine distribution in suppositories be assessed?

A10: Researchers have employed technetium-99m (99mTc) as a radioactive tracer to evaluate the uniformity of sulpyrine distribution in suppositories. By incorporating 99mTc-labeled sulpyrine into suppositories and measuring the radioactivity of different sections, variations in drug distribution can be determined, offering insights into the manufacturing process and product quality [, ].

Q11: Have any specific drug delivery systems been developed for sulpyrine?

A11: Although sulpyrine is traditionally administered orally or parenterally, research has explored alternative drug delivery systems to enhance its therapeutic profile. Notably, studies have investigated the use of rectal suppositories as a means to deliver sulpyrine [, , , ]. This approach aims to provide sustained drug release, potentially improving patient compliance and therapeutic outcomes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。